molecular formula C12H10F2N2O2S B4693470 2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B4693470
M. Wt: 284.28 g/mol
InChI Key: HGKLJNMQZYVFDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic building blocks to achieve the desired molecular structure. For instance, Abbasi et al. (2018) describe a synthesis process involving the coupling of an electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, with 1,3,4-oxadiazoles to obtain bi-heterocyclic compounds (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide" is characterized by detailed analyses, including X-ray crystallography and NMR spectroscopy. These analyses help in understanding the spatial arrangement of atoms within the molecule and the nature of chemical bonds. For example, Boechat et al. (2011) discuss the structures of acetamides with difluoromethyl groups, detailing their V-shaped configurations and intermolecular interactions (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving compounds like "2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide" can exhibit a range of reactivities depending on the functional groups present. These reactions are pivotal in modifying the compound for specific purposes, such as enhancing its biological activity. The literature includes studies on various chemical reactions, including N-alkylation and cyclocondensation, to synthesize derivatives with potential therapeutic applications.

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for their practical applications. These properties are influenced by the molecular structure and can affect the compound's behavior in biological systems.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule. Studies on similar compounds have explored their antioxidative and anti-inflammatory activities, highlighting their potential as therapeutic agents (Koppireddi et al., 2013).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S/c1-7-5-15-12(19-7)16-11(17)6-18-10-3-2-8(13)4-9(10)14/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKLJNMQZYVFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

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